1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Vorbereitungsmethoden
The synthesis of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the ring-opening of epoxides with azides, followed by a Staudinger reaction to form the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium azide or alkyl halides.
Major products from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, which can further be used in various applications.
Wissenschaftliche Forschungsanwendungen
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its strained ring system. The ring strain facilitates ring-opening reactions, which can interact with biological targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid include other azetidines and aziridines. Compared to aziridines, azetidines have a more stable ring system but still retain significant ring strain, making them uniquely reactive . This stability allows for easier handling and broader application in synthesis and medicinal chemistry.
Similar Compounds
- Azetidine-3-carboxylic acid
- 1-Acetylazetidine
- Aziridine derivatives
Eigenschaften
Molekularformel |
C9H14N2O3 |
---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(1-acetylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-4-8(5-10)11-2-7(3-11)9(13)14/h7-8H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
YQZVLWYKEIQKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)N2CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.